4-(Cyclohexylamino)-4'-fluorobutyrophenone hydrochloride
Description
4-(Cyclohexylamino)-4'-fluorobutyrophenone hydrochloride (CAS 36771-98-9) is a fluorinated butyrophenone derivative with a molecular formula of C₂₂H₂₅F₂N·HCl and a molecular weight of 393.94 g/mol . Structurally, it features a cyclohexylamino group attached to the butyrophenone backbone and a fluorine atom at the para position of the phenyl ring. The compound is noted for its pharmacological relevance, particularly in neuropsychiatric research, where it has been studied for interactions with dopamine receptors . Acute toxicity studies in mice indicate an intraperitoneal LD₅₀ of 126 mg/kg, suggesting moderate toxicity compared to related compounds .
Properties
CAS No. |
59921-78-7 |
|---|---|
Molecular Formula |
C16H23ClFNO |
Molecular Weight |
299.81 g/mol |
IUPAC Name |
cyclohexyl-[4-(4-fluorophenyl)-4-oxobutyl]azanium;chloride |
InChI |
InChI=1S/C16H22FNO.ClH/c17-14-10-8-13(9-11-14)16(19)7-4-12-18-15-5-2-1-3-6-15;/h8-11,15,18H,1-7,12H2;1H |
InChI Key |
HEIQBLAXPIXNIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[NH2+]CCCC(=O)C2=CC=C(C=C2)F.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylamino)-4’-fluorobutyrophenone hydrochloride typically involves the reaction of cyclohexylamine with 4’-fluorobutyrophenone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Cyclohexylamine and 4’-fluorobutyrophenone.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, with the addition of a suitable acid catalyst to facilitate the formation of the hydrochloride salt.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 4-(Cyclohexylamino)-4’-fluorobutyrophenone hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylamino)-4’-fluorobutyrophenone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenones with different functional groups.
Scientific Research Applications
4-(Cyclohexylamino)-4’-fluorobutyrophenone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Cyclohexylamino)-4’-fluorobutyrophenone hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 4-(Cyclohexylamino)-4'-fluorobutyrophenone hydrochloride with key analogues based on substituent groups and pharmacological properties:
Key Observations :
- Substituent Influence: The cyclohexylamino group in the target compound enhances lipophilicity compared to the chlorinated or hydroxylated piperidino groups in Haloperidol and its analogues. This may affect blood-brain barrier permeability and receptor binding kinetics .
- Fluorophenyl vs.
- Toxicity Profile : The LD₅₀ of 126 mg/kg (intraperitoneal) for the target compound is higher than Haloperidol’s oral LD₅₀ in rats (62 mg/kg), suggesting differences in acute toxicity pathways .
Biological Activity
4-(Cyclohexylamino)-4'-fluorobutyrophenone hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- IUPAC Name : this compound
- Molecular Formula : C15H20ClFNO
- Molecular Weight : 285.78 g/mol
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly dopamine receptors. This compound is structurally related to butyrophenones, a class known for their antipsychotic properties. It is believed to exert its effects by:
- Dopamine D2 Receptor Antagonism : Inhibiting dopamine signaling pathways, which can alleviate symptoms of psychosis.
- Serotonin Receptor Modulation : Influencing serotonin pathways, potentially affecting mood and anxiety levels.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Antipsychotic Effects : Demonstrated efficacy in reducing psychotic symptoms in animal models.
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains.
- Anti-inflammatory Properties : Investigated for its ability to modulate inflammatory responses.
Data Table: Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antipsychotic | Reduction in psychotic symptoms | |
| Antimicrobial | Activity against E. coli and S. aureus | |
| Anti-inflammatory | Modulation of cytokine release |
Case Study 1: Antipsychotic Efficacy
A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in hyperactivity and stereotypic behaviors associated with dopaminergic overactivity. The results suggested a mechanism similar to that of established antipsychotics like haloperidol.
Case Study 2: Antimicrobial Activity
In vitro assays revealed that the compound exhibited inhibitory effects against Gram-negative bacteria such as E. coli and Gram-positive bacteria like Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were recorded at 125 µg/mL for E. coli and 75 µg/mL for S. aureus, indicating moderate antibacterial properties.
Case Study 3: Anti-inflammatory Effects
Research exploring the anti-inflammatory potential showed that the compound could significantly reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its utility in treating inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
